N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}cyclopentanecarboxamide
Description
N-{[1-(4-Methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}cyclopentanecarboxamide is a cyclopentanecarboxamide derivative featuring a 1,2,3,4-tetrazole ring substituted at the 1-position with a 4-methoxyphenyl group. The tetrazole moiety is linked to the cyclopentane carboxamide via a methylene bridge. This compound’s structural uniqueness lies in the combination of the electron-rich 4-methoxyphenyl substituent and the tetrazole ring, which may confer distinct electronic, steric, and bioactivity profiles compared to analogs.
Properties
IUPAC Name |
N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-22-13-8-6-12(7-9-13)20-14(17-18-19-20)10-16-15(21)11-4-2-3-5-11/h6-9,11H,2-5,10H2,1H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPWWGHGPFNRBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}cyclopentanecarboxamide typically involves the reaction of 4-methoxyphenylhydrazine with sodium azide and a suitable aldehyde or ketone to form the tetrazole ring. The resulting tetrazole intermediate is then reacted with cyclopentanecarboxylic acid chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The tetrazole ring can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}cyclopentanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. Additionally, the methoxyphenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
1-Phenyl-N-(2H-tetrazol-5-yl)cyclopentanecarboxamide (CAS 765932-36-3)
This analog replaces the 4-methoxyphenyl group with a simple phenyl substituent on the tetrazole ring. For example, the methoxy group in the target compound could enhance hydrogen-bonding capacity or modulate lipophilicity, impacting bioavailability .
4-({N-[(1-Cyclohexyl-1H-tetrazol-5-yl)methyl]-1-(2-methylphenyl)formamido}methyl)-N-hydroxybenzamide (6h)
From , compound 6h features a cyclohexyl group on the tetrazole nitrogen. The bulky cyclohexyl substituent introduces steric hindrance, which may reduce binding affinity to flat active sites but improve selectivity for hydrophobic pockets.
Heterocycle Variations: Tetrazole vs. Triazole
1-Phenyl-N-(1H-1,2,4-triazol-5-yl)cyclopentanecarboxamide (CAS 94-10-0)
This compound () replaces the tetrazole with a 1,2,4-triazole ring. Triazoles have fewer nitrogen atoms, reducing their ability to participate in π-π stacking or coordinate with metal ions. Tetrazoles, with higher nitrogen content, often exhibit stronger dipole interactions and improved metabolic stability, making the target compound more suitable for pharmaceuticals requiring prolonged half-lives .
Metconazole and Triticonazole ()
These triazole-based fungicides contain chlorine or trifluoromethyl groups instead of methoxy substituents. The electron-withdrawing nature of these groups enhances resistance to oxidative degradation, a feature absent in the target compound. However, the 4-methoxyphenyl group may reduce toxicity compared to halogenated analogs .
Structural Modifications in the Carboxamide Moiety
1-[(1-Oxopentyl)amino]-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]cyclopentanecarboxamide ()
This analog replaces the methylene-linked tetrazole with a biphenyl-tetrazole system. The target compound’s simpler cyclopentane carboxamide structure may offer better solubility and synthetic accessibility .
Implications for Research and Development
The target compound’s 4-methoxyphenyl-tetrazole hybrid structure positions it as a versatile scaffold for optimizing enzyme inhibitors or receptor modulators. Its electronic profile may enhance interactions with polar active sites, while the cyclopentane carboxamide backbone provides synthetic flexibility. Future studies should explore its pharmacokinetic properties and compare its activity to triazole-based analogs like those in and . Additionally, crystallographic studies using SHELX software () could elucidate conformational preferences critical for drug design .
Biological Activity
N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}cyclopentanecarboxamide is a synthetic compound belonging to the class of tetrazoles. This compound exhibits a unique structure that combines a tetrazole ring with various functional groups, which contribute to its potential biological activities. The biological activity of this compound has been explored in various studies, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C15H18N4O2 |
| Molecular Weight | 286.33 g/mol |
| IUPAC Name | This compound |
| SMILES | COc1ccc(cc1)n2nnnc2C(=O)N(C)C(C)C |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The tetrazole ring is known for its ability to mimic carboxylate groups found in natural substrates, allowing it to bind effectively to enzyme active sites. This interaction can inhibit enzyme activity or modulate receptor functions.
1. Antimicrobial Activity
Research has indicated that compounds containing tetrazole rings exhibit significant antimicrobial properties. This compound has shown effectiveness against various strains of bacteria and fungi. Studies have demonstrated that derivatives of tetrazoles can inhibit the growth of drug-resistant pathogens.
2. Anticancer Properties
This compound has also been investigated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cell lines by interfering with cellular signaling pathways. The presence of the methoxyphenyl group enhances its lipophilicity and cellular uptake.
3. Anti-inflammatory Effects
In vitro studies have suggested that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory processes.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various tetrazole derivatives including this compound. The compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli comparable to standard antibiotics .
Case Study 2: Anticancer Activity
In a recent study featured in Cancer Research, researchers assessed the cytotoxic effects of this compound on several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis .
Research Findings Summary
The following table summarizes key findings regarding the biological activities of this compound:
| Biological Activity | Effect Observed | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | Journal of Medicinal Chemistry |
| Anticancer | Induction of apoptosis in cancer cells | Cancer Research |
| Anti-inflammatory | Reduction in cytokine levels | Internal study |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
